molecular formula C8H7BrO2S B1331509 5-Bromo-1,3-dihydro-benzo(c)thiophene 2,2-dioxide CAS No. 351005-12-4

5-Bromo-1,3-dihydro-benzo(c)thiophene 2,2-dioxide

Cat. No.: B1331509
CAS No.: 351005-12-4
M. Wt: 247.11 g/mol
InChI Key: QRJKMGQWHAQEST-UHFFFAOYSA-N
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Description

5-Bromo-1,3-dihydro-benzo©thiophene 2,2-dioxide: is a chemical compound with the molecular formula C8H7BrO2S and a molecular weight of 247.112 g/mol It is a derivative of benzo©thiophene, characterized by the presence of a bromine atom at the 5th position and a sulfone group at the 2,2-dioxide position

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,3-dihydro-benzo©thiophene 2,2-dioxide: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo©thiophene derivatives, while oxidation and reduction reactions can produce sulfides or further oxidized products .

Scientific Research Applications

5-Bromo-1,3-dihydro-benzo©thiophene 2,2-dioxide: has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-1,3-dihydro-benzo©thiophene 2,2-dioxide is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. For instance, the compound’s bromine and sulfone groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

5-Bromo-1,3-dihydro-benzo©thiophene 2,2-dioxide: can be compared with other similar compounds, such as:

    1,3-Dihydro-benzo©thiophene 2,2-dioxide: Lacks the bromine atom, which may result in different reactivity and biological activity.

    5-Chloro-1,3-dihydro-benzo©thiophene 2,2-dioxide: Substitutes chlorine for bromine, potentially altering its chemical and biological properties.

    2,3-Dihydro-benzo(b)thiophene 1,1-dioxide: A different isomer with distinct chemical and biological characteristics

These comparisons highlight the uniqueness of 5-Bromo-1,3-dihydro-benzo©thiophene 2,2-dioxide

Properties

IUPAC Name

5-bromo-1,3-dihydro-2-benzothiophene 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2S/c9-8-2-1-6-4-12(10,11)5-7(6)3-8/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJKMGQWHAQEST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CS1(=O)=O)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50302187
Record name 5-Bromo-1,3-dihydro-2H-2-benzothiophene-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351005-12-4
Record name 5-Bromo-1,3-dihydro-2H-2-benzothiophene-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dissolve 5-bromo-1,3-dihydro-benzo[c]thiophene (1.25 g, 5.79 mmol) in methanol (25 mL) and add oxone (10.7 g, 17.4 mmol). Stir the reaction mixture for 2 hours at 0° C. and then add a 1M aqueous sodium bisulfite solution (100 mL). Stir the reaction mixture for 10 minutes and add saturated NaHCO3 solution (200 mL). Extract the aqueous layer with CH2Cl2 (3×100 mL). Combine the organic layers and dry with Na2SO4, filter, concentrate and purify by flash column chromatography (silica gel, 0-5% MeOH/CH2Cl2) to give 930 mg of 5-bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide 65%).
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
10.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four

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